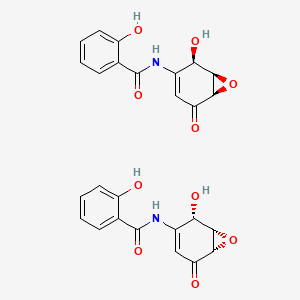
DHMEQracemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxymethylepoxyquinomicin racemate, commonly referred to as DHMEQ racemate, is a specific and potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .
Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .
Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .
Aplicaciones Científicas De Investigación
Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .
Mecanismo De Acción
The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dehydroxymethylepoxyquinomicin racemate include epoxyquinomicin C and its derivatives. These compounds share a similar mechanism of action by inhibiting NF-κB and exhibit anti-inflammatory and anticancer properties .
Uniqueness: What sets dehydroxymethylepoxyquinomicin racemate apart from its similar compounds is its high enantioselectivity and potency as an NF-κB inhibitor. The chemoenzymatic synthesis approach ensures that the compound is produced in an enantiomerically pure form, which is crucial for its biological activity and therapeutic potential .
Propiedades
Fórmula molecular |
C26H22N2O10 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1 |
Clave InChI |
CDUUWZNJVZQJBN-JOAPCGQYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


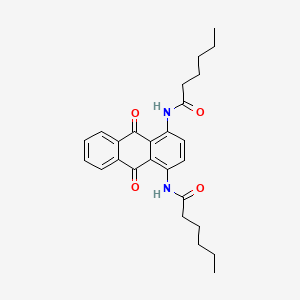
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)
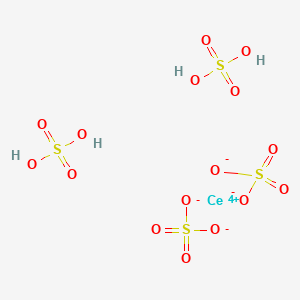
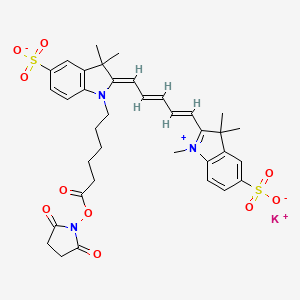
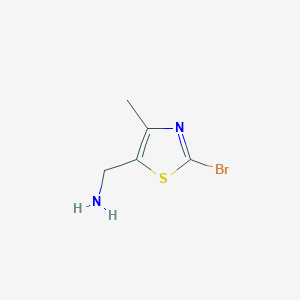
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)
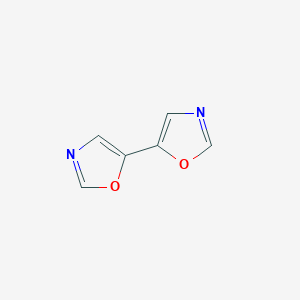
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
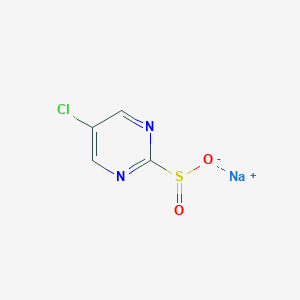
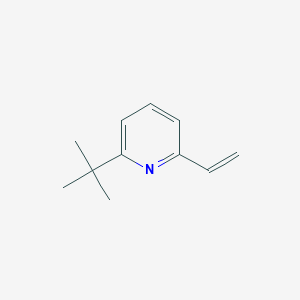
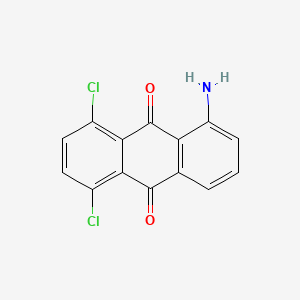
![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
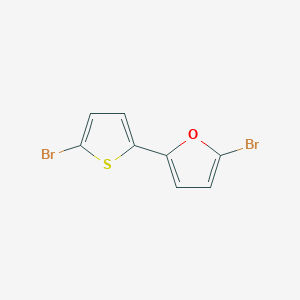
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
